molecular formula C12H14N4OS B12470088 2-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-N,1-dimethylhydrazinecarbothioamide CAS No. 40163-80-2

2-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-N,1-dimethylhydrazinecarbothioamide

Katalognummer: B12470088
CAS-Nummer: 40163-80-2
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: QPKMXUBQULLSRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA typically involves the reaction of 1-methyl-2-oxoindole with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The process involves the formation of a Schiff base intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Wirkmechanismus

The mechanism of action of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its interaction with DNA or proteins can inhibit the growth of cancer cells or viruses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is unique due to its combination of indole and thiourea functionalities, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

40163-80-2

Molekularformel

C12H14N4OS

Molekulargewicht

262.33 g/mol

IUPAC-Name

1,3-dimethyl-1-[(1-methyl-2-oxoindol-3-ylidene)amino]thiourea

InChI

InChI=1S/C12H14N4OS/c1-13-12(18)16(3)14-10-8-6-4-5-7-9(8)15(2)11(10)17/h4-7H,1-3H3,(H,13,18)

InChI-Schlüssel

QPKMXUBQULLSRK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.